Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI)
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Overview
Description
Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI) is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique structure, which includes a cyclohexene ring and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester typically involves the reaction of (1R)-2-cyclohexen-1-ol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the ester bond. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or amines, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions result in the formation of new esters or amides.
Scientific Research Applications
Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which then interacts with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Another carbamate ester with a phenyl group instead of a cyclohexene ring.
Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester: A similar compound with a piperazine ring.
Uniqueness
Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester is unique due to its cyclohexene ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester (9CI), with the CAS number 153833-66-0, is a carbamate compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in research and industry.
Chemical Structure and Properties
- Molecular Formula : C11H19NO2
- Molecular Weight : 197.27 g/mol
- Melting Point : 52-53 °C
- Boiling Point : Approximately 288.2 °C (predicted)
The compound features a cyclohexene ring and a tert-butyl ester group, which contribute to its unique chemical behavior and potential interactions with biological systems .
Synthesis
The synthesis of carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester typically involves the reaction of (1R)-2-cyclohexen-1-ol with tert-butyl isocyanate. This reaction is facilitated by a catalyst under controlled conditions to ensure high yield and purity. Industrially, continuous flow reactors are often employed for efficient production .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis to release active carbamic acid, which may modulate enzyme activity and influence cellular processes . The specific interactions can lead to various biochemical effects depending on the target enzymes or receptors involved.
Research Findings
Recent studies have explored the biological implications of carbamate compounds similar to (9CI). For example:
- Antitumor Activity : Research on related carbamate derivatives has demonstrated significant antitumor properties. These compounds were found to inhibit topoisomerase I, an essential enzyme in DNA replication and transcription, thus showing promise as potential anticancer agents .
- Enzyme Inhibition : Studies indicate that carbamate esters can act as reversible inhibitors of certain enzymes, affecting metabolic pathways crucial for cellular function. This property makes them valuable in drug design and therapeutic applications .
Applications in Research
Carbamic acid, (1R)-2-cyclohexen-1-YL-, 1,1-dimethylethyl ester has several applications in scientific research:
- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
- Pharmaceutical Development : Its potential as an active pharmaceutical ingredient is under investigation, especially concerning its effects on cancer cell lines .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Key Biological Activity |
---|---|---|
Carbamic acid, phenyl-, 1-methylethyl ester | Structure | Antitumor activity |
Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester | Structure | Enzyme inhibition |
The structural differences among these compounds influence their reactivity and biological interactions. The presence of the cyclohexene ring in (9CI) may enhance its binding affinity to specific targets compared to other carbamates .
Case Study 1: Antitumor Efficacy
A study investigated the efficacy of a series of carbamate derivatives on human cancer cell lines. Among these derivatives, one compound exhibited superior antiproliferative activity compared to others tested. This finding supports the exploration of carbamates as potential leads in cancer therapy .
Case Study 2: Enzyme Interaction Profile
In another study focusing on enzyme inhibition, researchers evaluated the interaction of several carbamate esters with acetylcholinesterase. Results indicated that certain structural modifications could significantly enhance inhibitory potency, suggesting that further optimization could lead to more effective therapeutic agents .
Properties
IUPAC Name |
tert-butyl N-[(1R)-cyclohex-2-en-1-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3,(H,12,13)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUWAWPWEGILKR-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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